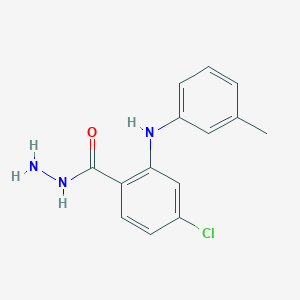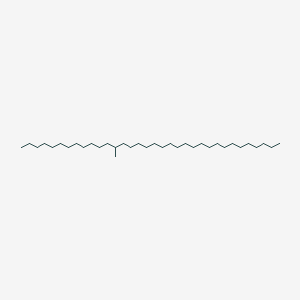
13-Methyltetratriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Methyltetratriacontane is a long-chain hydrocarbon with the molecular formula C35H72 and a molecular weight of 492.9462 g/mol . It is a branched alkane, specifically a methyl-substituted tetratriacontane, which is a type of hydrocarbon commonly found in natural sources such as plant cuticular waxes and insect cuticles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methyltetratriacontane typically involves the alkylation of a long-chain alkane with a methyl group. One common method is the Friedel-Crafts alkylation, where an alkane is reacted with a methyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of long-chain alkenes or the oligomerization of smaller alkenes followed by methylation. These processes are typically carried out in large-scale reactors under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 13-Methyltetratriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: It can be oxidized to form alcohols, aldehydes, and carboxylic acids under controlled conditions using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Although already fully saturated, it can undergo reductive cleavage in the presence of strong reducing agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Chlorine gas (Cl2) or bromine (Br2) under UV light.
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Cleaved hydrocarbons.
Substitution: Halogenated alkanes.
Wissenschaftliche Forschungsanwendungen
13-Methyltetratriacontane has several applications in scientific research:
Chemistry: It is used as a standard in gas chromatography for the analysis of complex hydrocarbon mixtures.
Biology: It serves as a model compound for studying the structure and function of natural waxes in plants and insects.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases due to its presence in biological samples.
Industry: It is used in the formulation of lubricants and as a component in the production of synthetic waxes.
Wirkmechanismus
The mechanism of action of 13-Methyltetratriacontane is primarily related to its physical properties rather than specific biochemical interactions. As a long-chain hydrocarbon, it forms a hydrophobic barrier, which can protect surfaces from moisture and environmental damage. In biological systems, it contributes to the formation of cuticular waxes that prevent water loss and provide protection against pathogens .
Vergleich Mit ähnlichen Verbindungen
Tetratriacontane (C34H70): A straight-chain alkane with similar physical properties but lacks the methyl substitution.
2-Methyltetratriacontane (C35H72): Another methyl-substituted tetratriacontane but with the methyl group at a different position.
Uniqueness: 13-Methyltetratriacontane is unique due to its specific methyl substitution, which can influence its melting point, solubility, and interaction with other molecules. This makes it particularly useful in applications where precise control over these properties is required .
Eigenschaften
CAS-Nummer |
76535-35-8 |
|---|---|
Molekularformel |
C35H72 |
Molekulargewicht |
492.9 g/mol |
IUPAC-Name |
13-methyltetratriacontane |
InChI |
InChI=1S/C35H72/c1-4-6-8-10-12-14-16-17-18-19-20-21-22-23-24-26-28-30-32-34-35(3)33-31-29-27-25-15-13-11-9-7-5-2/h35H,4-34H2,1-3H3 |
InChI-Schlüssel |
OCPXNBWIWRKOJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




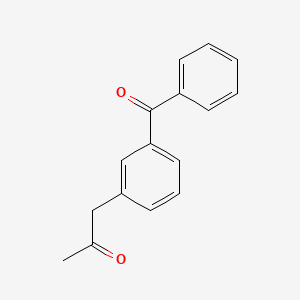
![1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14434196.png)
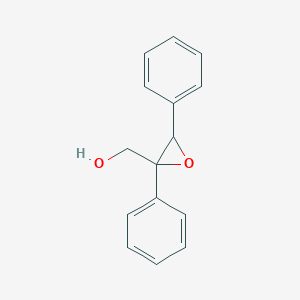
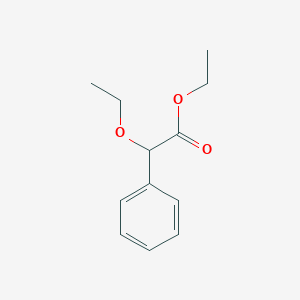
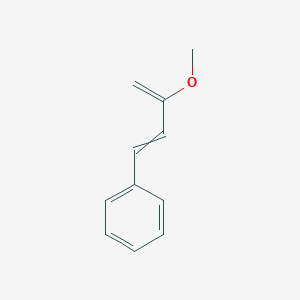
![4,9-Dimethoxy-7-undecyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14434233.png)
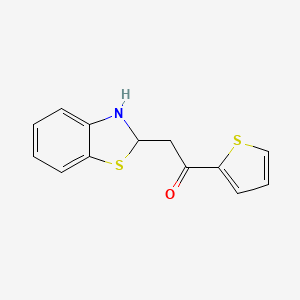
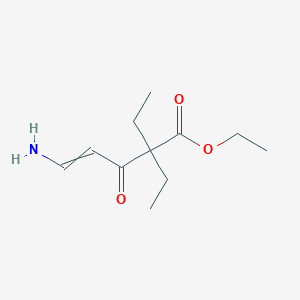
![{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol](/img/structure/B14434257.png)
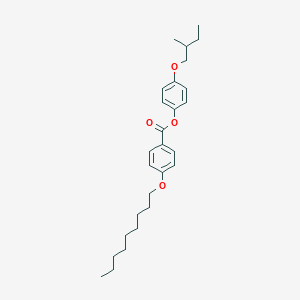
![5,6-Dihydro-2H-cyclopenta[d][1,2]thiazol-3(4H)-one](/img/structure/B14434287.png)
